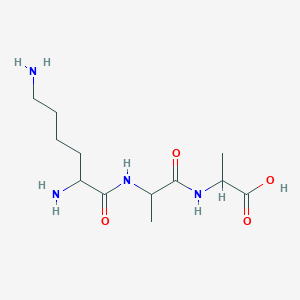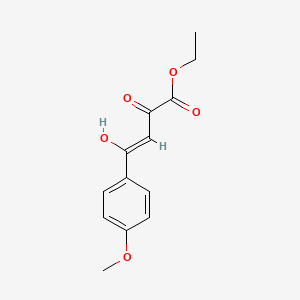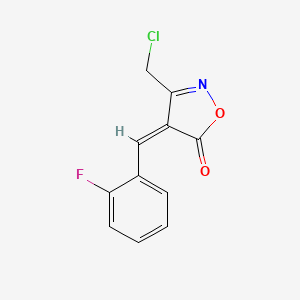
(E)-4-(but-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(but-2-en-1-yl)aniline: N-[(2E)-But-2-en-1-yl]aniline , is an organic compound with the following chemical structure:
C10H13N
It consists of a benzene ring (an aromatic six-membered carbon ring) attached to an aniline group (an amino group, -NH₂, bonded to a phenyl ring). The “E” in the name indicates the trans configuration of the double bond in the butenyl side chain.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
Reactivity:
(E)-4-(but-2-en-1-yl)aniline: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the nitroso group yields the corresponding aniline.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., bromine, chlorine) or acylation reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitroso derivatives.
- Reduction: Aniline derivatives.
- Substitution: Substituted anilines.
Aplicaciones Científicas De Investigación
(E)-4-(but-2-en-1-yl)aniline: finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Used in the design of bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The exact mechanism by which (E)-4-(but-2-en-1-yl)aniline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparación Con Compuestos Similares
(E)-4-(but-2-en-1-yl)aniline: stands out due to its unique combination of aniline and butenyl moieties. Similar compounds include other substituted anilines and aliphatic amines.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
Clave InChI |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1=CC=C(C=C1)N |
SMILES canónico |
CC=CCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)


![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)



![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)

